Antifungal agent 33

Lanosterol 14α-demethylase inhibition CYP51 Target engagement

Antifungal Agent 33 (compound 4e) is a benzimidazole-hydrazone CYP51 inhibitor with an IC50 of 0.19 µg/mL—3.3-fold more potent than fluconazole (0.62 µg/mL). It uniquely retains activity against Candida albicans strains resistant to fluconazole and micafungin, inhibits biofilm at 25 µg/mL, and synergizes with fluconazole (FIC <0.5). This chemotype is validated against C. krusei, C. glabrata, C. neoformans, and C. gattii. Select this compound to achieve superior target engagement and resistance-bypassing efficacy in CYP51 inhibition, molecular docking, sterol quantitation, and biofilm eradication studies. No generic substitution can replicate its potency and resistance profile.

Molecular Formula C21H14ClN5O3
Molecular Weight 419.8 g/mol
Cat. No. B12398084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 33
Molecular FormulaC21H14ClN5O3
Molecular Weight419.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C21H14ClN5O3/c22-16-6-1-13(2-7-16)12-23-26-21(28)15-5-10-18-19(11-15)25-20(24-18)14-3-8-17(9-4-14)27(29)30/h1-12H,(H,24,25)(H,26,28)/b23-12+
InChIKeyKMSMQKLBYVCZSK-FSJBWODESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 33 (Compound 4e): CAS 2445277-57-4 Technical Overview and Procurement Considerations


Antifungal agent 33 (also designated as compound 4e) is a synthetic benzimidazole-hydrazone hybrid with the molecular formula C21H14ClN5O3 and a molecular weight of 419.82 g/mol [1]. It functions as a lanosterol 14α-demethylase (CYP51) inhibitor, targeting ergosterol biosynthesis—a pathway critical for fungal cell membrane integrity [2]. Unlike clinical triazole antifungals such as fluconazole, voriconazole, or itraconazole, Antifungal agent 33 represents a distinct chemotype within the benzimidazole scaffold series, which has demonstrated activity against both wild-type and drug-resistant fungal strains in preclinical investigations [3].

Why Antifungal Agent 33 Cannot Be Interchanged with Generic Azoles or Other Benzimidazole Analogs


Generic substitution among antifungal agents or even within the same benzimidazole chemical series is scientifically unjustified for Antifungal agent 33 due to pronounced inter-compound variability in both enzyme inhibition potency and antimicrobial spectrum. While multiple benzimidazole derivatives were synthesized and evaluated in the same study (compounds 3, 4a, 4e, and 4f), only compound 4e (Antifungal agent 33) achieved the highest lanosterol 14α-demethylase inhibitory activity with an IC50 of 0.19 μg/mL—a 3.3-fold greater potency than fluconazole in the same assay system [1]. Furthermore, patent data demonstrate that Antifungal agent 33 retains activity against Candida albicans strains resistant to conventional antifungals fluconazole and micafungin, a property not shared by all in-class compounds [2]. Substituting with a structurally related benzimidazole analog or a generic clinical azole would introduce unquantified and potentially significant differences in target engagement, resistance profile, and biological outcome.

Antifungal Agent 33: Quantified Differentiation Evidence Versus Fluconazole and Structural Analogs


CYP51 Enzyme Inhibition: Antifungal Agent 33 Demonstrates 3.3-Fold Greater Potency Than Fluconazole

In a direct head-to-head enzymatic assay evaluating lanosterol 14α-demethylase (CYP51) inhibition, Antifungal agent 33 (compound 4e) achieved an IC50 value of 0.19 μg/mL, whereas the reference clinical azole fluconazole yielded an IC50 of 0.62 μg/mL under identical experimental conditions [1]. This represents a 3.3-fold higher inhibitory potency at the molecular target level.

Lanosterol 14α-demethylase inhibition CYP51 Target engagement

Activity Against Drug-Resistant Candida albicans: Retained Efficacy Where Fluconazole and Micafungin Fail

According to patent data, Antifungal agent 33 demonstrated activity against Candida albicans strains specifically designated as resistant to conventional antifungals fluconazole and micafungin [1]. While the patent does not report precise MIC values for resistant versus susceptible isolates in a tabulated format, the qualitative finding that Antifungal agent 33 retains activity against these resistant strains distinguishes it from both fluconazole and micafungin, which are ineffective against the same resistant isolates.

Antifungal resistance Candida albicans Drug-resistant fungi

Broader Antifungal Spectrum: Activity Across Multiple Candida Species and Cryptococcus

Patent data indicate that Antifungal agent 33 was active against a panel of fungal pathogens including Candida albicans (wild-type), C. lusitaniae, C. krusei, C. glabrata, Cryptococcus neoformans, C. gattii, wild-type Aspergillus fumigatus, and drug-resistant A. fumigatus [1]. In the primary research study, Antifungal agent 33 (compound 4e) exhibited MIC values ranging from 4 to 16 μg/mL against C. albicans and C. neoformans var. grubii [2]. This spectrum exceeds that of fluconazole, which is intrinsically inactive against C. krusei and shows limited efficacy against C. glabrata due to dose-dependent susceptibility or resistance.

Antifungal spectrum Candida Cryptococcus Aspergillus

Within-Series Differentiation: Antifungal Agent 33 Exhibits Superior CYP51 Inhibition Among Benzimidazole Analogs

Among the benzimidazole-hydrazone series synthesized and evaluated in the primary research study, only four compounds (3, 4a, 4e, and 4f) exhibited notable antifungal activity with MIC values ranging from 4 to 16 μg/mL against C. albicans and C. neoformans var. grubii [1]. However, compound 4e (Antifungal agent 33) was specifically identified as demonstrating the highest inhibitory activity against lanosterol 14α-demethylase (CYP51) with an IC50 of 0.19 μg/mL, whereas other active analogs in the series (including 4a and 4f) did not achieve this level of enzyme inhibition in the reported data [1].

Benzimidazole derivatives Structure-activity relationship CYP51 inhibition

Cytotoxicity Profile: No Hemolytic or Renal Cell Toxicity at Concentrations Up to 32 μg/mL

In cytotoxicity assessments, Antifungal agent 33 (compound 4e) demonstrated no cytotoxic effects against human red blood cells or human embryonic kidney cells at concentrations up to 32 μg/mL [1]. This concentration exceeds the compound's MIC values against susceptible fungal strains (4 to 16 μg/mL), indicating a favorable selectivity window in these in vitro models. In contrast, amphotericin B—a commonly used clinical polyene antifungal—is known to exhibit hemolytic activity and dose-limiting nephrotoxicity.

Cytotoxicity Safety profile Selectivity

Synergistic Activity with Fluconazole Against Candida albicans Biofilms

Patent data demonstrate that Antifungal agent 33 exhibits synergistic antifungal activity when combined with fluconazole against Candida albicans biofilms, as determined by fractional inhibitory concentration (FIC) analysis with values <0.5 indicating synergy [1]. Notably, fluconazole alone was ineffective against C. albicans biofilms at concentrations up to 1000 μg/mL, whereas Antifungal agent 33 alone significantly inhibited biofilm growth at concentrations as low as 25 μg/mL [1]. This combination potential offers a distinct advantage for biofilm-focused research applications.

Antifungal synergy Biofilm Candida albicans

Optimal Research Applications for Antifungal Agent 33 Based on Quantified Differentiation Data


CYP51 Target Engagement and Mechanistic Studies

Antifungal agent 33 is optimally suited for biochemical and cellular assays requiring potent lanosterol 14α-demethylase (CYP51) inhibition. With an IC50 of 0.19 μg/mL—3.3-fold lower than fluconazole's IC50 of 0.62 μg/mL in the same assay system [1]—this compound provides enhanced target engagement that facilitates robust signal-to-noise ratios in enzyme inhibition studies, molecular docking validation, and sterol quantitation assays.

Drug-Resistant Candida albicans Research

Investigators studying antifungal resistance mechanisms or screening compounds against fluconazole-resistant and micafungin-resistant Candida albicans strains should consider Antifungal agent 33 as a positive control or lead compound. Patent data confirm that Antifungal agent 33 retains activity against C. albicans isolates resistant to both fluconazole and micafungin [2], whereas these clinical agents are ineffective against the same resistant strains.

Non-albicans Candida and Cryptococcus Spectrum Studies

For research programs evaluating antifungal activity against intrinsically fluconazole-resistant species such as Candida krusei, or against dose-dependently susceptible species such as C. glabrata, Antifungal agent 33 offers documented activity across these pathogens [2]. Additionally, its activity against Cryptococcus neoformans and C. gattii [2] supports its use in cryptococcal research applications where azole resistance or tolerance may be a confounding variable.

Fungal Biofilm Inhibition and Synergy Investigations

Antifungal agent 33 is particularly valuable for Candida albicans biofilm research. It significantly inhibits biofilm growth at concentrations as low as 25 μg/mL, whereas fluconazole is ineffective at concentrations up to 1000 μg/mL [2]. Moreover, Antifungal agent 33 exhibits synergistic activity with fluconazole against C. albicans biofilms (FIC <0.5) [2], making it an excellent tool compound for combination therapy studies and biofilm eradication assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.